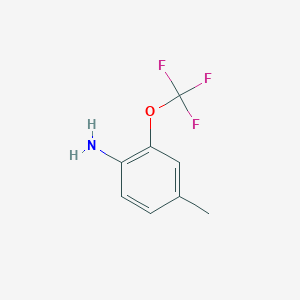
4-Methyl-2-(trifluoromethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(trifluoromethoxy)aniline is a chemical compound used in the synthesis of anticancer agents and antitumor medicaments . It’s also an intermediate in the production of labelled Riluzole, a neuroprotective agent .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloro-4-aminophenol with perfluoro-vinyl-perfluoro-methyl ether, following a high-pressure hydrolysis and reduction reaction of 3,4-dichloronitrobenzene. Another method involves adding sodium ferrate and sodium bromide as auxiliary reaction mixture, heating to 95 °C for 4 h, then adding sodium amide .Molecular Structure Analysis
The molecular formula of this compound is C7H6F3NO . Its average mass is 177.124 Da and its monoisotopic mass is 177.040146 Da .Chemical Reactions Analysis
This compound is used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens, derivatives of 3-(quinolin-3-yl)acrylates, and a series of novel Schiff bases, via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .Physical and Chemical Properties Analysis
This compound has a refractive index of 1.463 (lit.) . It has a boiling point of 73-75 °C/10 mmHg (lit.) and a density of 1.32 g/mL at 20 °C (lit.) .Aplicaciones Científicas De Investigación
Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives : A protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives, useful as synthetic building blocks for pharmaceuticals, agrochemicals, and functional materials, was detailed by Feng and Ngai (2016) (Feng & Ngai, 2016).
Liquid Crystals of 4-Octyloxy-N-(benzylidene)aniline Derivatives : Miyajima et al. (1995) synthesized new derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including 4-trifluoromethyl and 4-trifluoromethoxy derivatives, for applications in liquid crystal technologies (Miyajima et al., 1995).
Synthesis of Agrochemical Intermediates : Zhi-yuan (2011) developed an improved synthesis process of 2,6-dibromo-4-trifluoromethoxy aniline, a significant agrochemical intermediate (Zhi-yuan, 2011).
Conformational Study of Trifluoromethoxy Aniline Complexes : Rose-munch et al. (1994) studied the conformation of η6-(4-(trifluoromethoxy)aniline)tricarbonylchromium, which could inform the design of new organometallic complexes (Rose-munch et al., 1994).
Synthesis of Pesticide Intermediates : Zhang et al. (2011) developed novel methods for synthesizing methyl (4-trifluoromethoxy)phenylcarbamate, a key intermediate in the production of various pesticides (Zhang et al., 2011).
Metalation of Trifluoromethoxy Substituted Anilines : Leroux et al. (2003) investigated the metalation of trifluoromethoxy-substituted anilines, which is key for the structural elaboration of these compounds (Leroux et al., 2003).
Synthesis of Novel Electrochromic Materials : Li et al. (2017) synthesized novel donor–acceptor systems incorporating nitrotriphenylamine units and different thiophene derivatives, showing potential for electrochromic applications (Li et al., 2017).
Mecanismo De Acción
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, and serious eye damage/eye irritation . It is recommended to avoid inhalation of vapors and spray/mists, and to use suitable respiratory protection if ventilation is inadequate .
Propiedades
IUPAC Name |
4-methyl-2-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5-2-3-6(12)7(4-5)13-8(9,10)11/h2-4H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGZMSIUKCVZRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
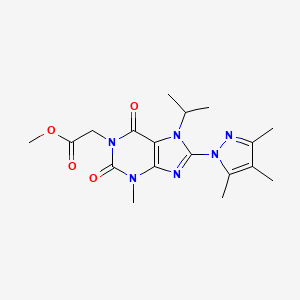

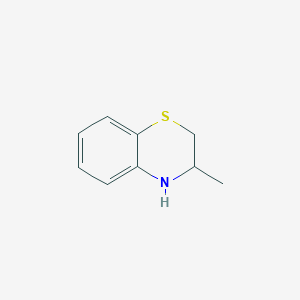
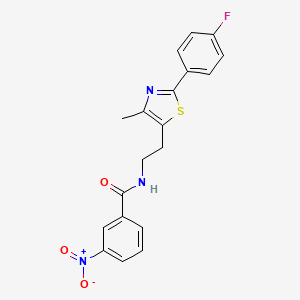
![2-[(4-methylphenyl)sulfonylamino]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2636096.png)
![9-(3,4-dimethylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2636098.png)
![8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2636099.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-chloro-2-fluoro-1-methylcyclopropane-1-carboxamide;hydrochloride](/img/structure/B2636102.png)
![N-[1,3-benzodioxol-5-yl(diethoxyphosphoryl)methyl]aniline](/img/structure/B2636105.png)
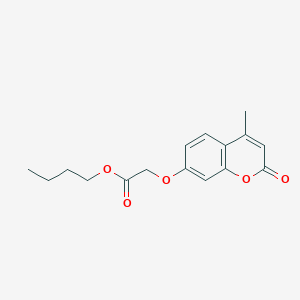
![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2636107.png)

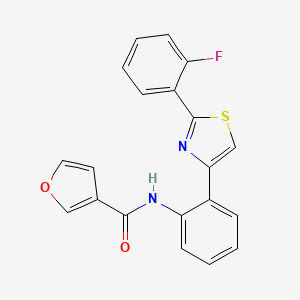
![3-(3,4-Dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2636111.png)
